4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester 4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester
Brand Name: Vulcanchem
CAS No.: 90784-58-0
VCID: VC16106325
InChI: InChI=1S/C7H10O3/c1-4-6(8)5(2)7(9)10-3/h4-5H,1H2,2-3H3
SMILES:
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol

4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester

CAS No.: 90784-58-0

Cat. No.: VC16106325

Molecular Formula: C7H10O3

Molecular Weight: 142.15 g/mol

* For research use only. Not for human or veterinary use.

4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester - 90784-58-0

Specification

CAS No. 90784-58-0
Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
IUPAC Name methyl 2-methyl-3-oxopent-4-enoate
Standard InChI InChI=1S/C7H10O3/c1-4-6(8)5(2)7(9)10-3/h4-5H,1H2,2-3H3
Standard InChI Key BPIVHRHASJAQFZ-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C=C)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Formula

4-Pentenoic acid, 2-methyl-3-oxo-, methyl ester (IUPAC name: methyl 2-methyl-3-oxopent-4-enoate) features a five-carbon backbone with unsaturation at the fourth position (C4–C5 double bond). The molecular formula is C₇H₁₀O₃, derived as follows:

  • Pentenoic acid backbone: C₅H₈O₂

  • Methyl substituent at C2: +CH₃

  • Methyl ester group: Converts the carboxylic acid (–COOH) to –COOCH₃

The molecular weight is 142.15 g/mol, calculated as:

(7×12.01)+(10×1.01)+(3×16.00)=142.15g/mol(7 \times 12.01) + (10 \times 1.01) + (3 \times 16.00) = 142.15 \, \text{g/mol}

Key functional groups include:

  • α,β-unsaturated ketone (C2–C3 carbonyl conjugated to C4–C5 double bond)

  • Methyl ester at the terminal carboxyl group

Physicochemical Properties

While experimental data for this specific compound are scarce, analogous esters provide approximate properties:

PropertyValue (Estimated)Source CompoundReference
Density~1.05–1.10 g/cm³Ethyl 4-methyl-3-oxopent-4-enoate
Boiling Point~200–240°C4-Methoxy-2-methyl-3-oxobutyric acid ethyl ester
LogP (Partition Coefficient)~1.0–1.5Methyl 3-methyl-4-pentenoate

The conjugated enone system (C3=O and C4=C5) likely confers moderate polarity, influencing solubility in organic solvents like dichloromethane or ethyl acetate .

Synthesis and Manufacturing

Oxidation of Secondary Alcohol Precursors

A plausible synthesis route involves the oxidation of a secondary alcohol precursor, methyl 2-methyl-3-hydroxypent-4-enoate, using Dess-Martin periodinane (DMP). This method mirrors the oxidation of methyl vinyl glycolate (MVG) to methyl 2-oxobut-3-enoate, as demonstrated by Jessen et al. :

R–OH+DMPR=O+Byproducts\text{R–OH} + \text{DMP} \rightarrow \text{R=O} + \text{Byproducts}

Key steps include:

  • Dissolving the alcohol in dichloromethane at room temperature.

  • Adding 1.1 equivalents of DMP to avoid overoxidation.

  • Quenching the reaction with sodium thiosulfate and isolating the product via flash chromatography .

Challenges in Isolation

The target compound’s volatility and reactivity necessitate careful handling. For example, methyl 2-oxobut-3-enoate dimerizes at room temperature via a hetero-Diels-Alder mechanism , suggesting that the title compound may require storage at –18°C to prevent degradation.

Stability and Degradation Pathways

Thermal Stability

At room temperature, α,β-unsaturated ketones are prone to dimerization. For methyl 2-oxobut-3-enoate, dimerization occurs over days, forming a six-membered ring via a [4+2] cycloaddition . Similarly, methyl 2-methyl-3-oxopent-4-enoate may undergo analogous reactions, yielding bicyclic structures.

Reactivity and Applications in Organic Synthesis

Diels-Alder Reactions

The conjugated enone system acts as a dienophile in Diels-Alder reactions. For example, methyl 2-oxobut-3-enoate reacts with 1,3-dienes to form cyclohexene derivatives . A proposed reaction with 1,3-dimethylbutadiene would proceed as:

Dienophile+1,3-DieneCyclohexene Derivative\text{Dienophile} + \text{1,3-Diene} \rightarrow \text{Cyclohexene Derivative}

Yields for such reactions range from 40–94%, depending on the diene’s electronic and steric properties .

Tandem Oxidation-Cycloaddition

A one-pot synthesis strategy could integrate oxidation and cycloaddition steps:

  • Oxidize the alcohol precursor with DMP.

  • Add a 1,3-diene directly to the reaction mixture.
    This approach minimizes handling of the unstable enone intermediate .

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